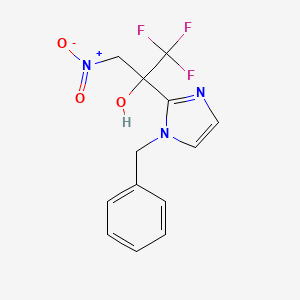

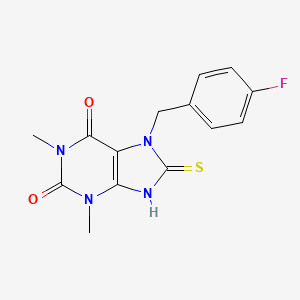

5-bromo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-bromo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)nicotinamide, also known as TFB-TN, is a chemical compound that has been extensively studied for its potential applications in scientific research.

Applications De Recherche Scientifique

Synthesis and Derivative Development

Research has been conducted on the synthesis of nicotinamide derivatives and their potential applications. For example, the synthesis of nicotinic acid derivatives has been explored for their herbicidal activities. These derivatives, designed and synthesized based on the natural structure of nicotinic acid, exhibit significant herbicidal activity against various plant species, indicating the potential agricultural applications of nicotinamide derivatives in developing new herbicides against monocotyledonous weeds (Chen Yu et al., 2021).

Biological Activities

Nicotinamide and its derivatives have been studied for their biological activities, including antiprotozoal and antibacterial effects. For instance, specific aza-analogues of nicotinamide have shown significant in vitro and in vivo activity against Trypanosoma species and Plasmodium falciparum, suggesting their potential use in treating diseases caused by these pathogens (Mohamed A. Ismail et al., 2003). Another study synthesized a series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives from nicotinamide, which exhibited promising antibacterial activity, highlighting the therapeutic potential of nicotinamide derivatives (L. N. Bheemanapalli et al., 2008).

Mécanisme D'action

Target of Action

It is known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors . This suggests that the compound may interact with a variety of biological targets, contributing to its potential therapeutic effects.

Mode of Action

The presence of the trifluoromethyl group and the pyridine moiety in the compound suggests that it may exhibit unique physicochemical properties that contribute to its biological activities . These properties may influence the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

It is known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect a variety of biochemical pathways and their downstream effects.

Pharmacokinetics

The presence of the trifluoromethyl group and the pyridine moiety in the compound suggests that it may exhibit unique physicochemical properties that could influence its pharmacokinetic profile .

Result of Action

The presence of the trifluoromethyl group and the pyridine moiety in the compound suggests that it may exhibit unique physicochemical properties that contribute to its biological activities . These properties may influence the compound’s interaction with its targets and any resulting molecular and cellular effects.

Action Environment

It is known that the effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist . This suggests that environmental factors could potentially influence the compound’s action, efficacy, and stability.

Propriétés

IUPAC Name |

5-bromo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrF3N2O2/c16-12-6-10(7-20-8-12)13(22)21-9-14(23,15(17,18)19)11-4-2-1-3-5-11/h1-8,23H,9H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIWBSIHWSIUTKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC(=O)C2=CC(=CN=C2)Br)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2782650.png)

![Methyl 4-methoxy-3-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}benzoate](/img/structure/B2782653.png)

![N-(2-fluorophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2782657.png)

![Ethyl 4-((4-(2-(4,6-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2782658.png)

![Ethyl 2-[(chloroacetyl)amino]-4-methyl-5-phenylthiophene-3-carboxylate](/img/structure/B2782663.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2782667.png)

![2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2782668.png)

![3-[[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-ol](/img/structure/B2782669.png)